molecular formula C11H12F2N2O B1408666 5-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde CAS No. 1707605-04-6

5-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde

Cat. No. B1408666
M. Wt: 226.22 g/mol
InChI Key: FVCYZDZLIARPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde is a chemical compound with the molecular formula C11H12F2N2O and a molecular weight of 226.22 . It is also known by other names such as 5-(4,4-difluoropiperidin-1-yl)pyridine-3-carbaldehyde and 3-Pyridinecarboxaldehyde, 5-(4,4-difluoro-1-piperidinyl)- .


Molecular Structure Analysis

The molecular structure of 5-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde consists of a nicotinaldehyde group attached to a difluoropiperidinyl group . The exact structure can be found in the MOL file provided by ChemicalBook .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde, such as its melting point, boiling point, and density, are not specified in the sources I found . Further investigation would be needed to determine these properties.

properties

IUPAC Name

5-(4,4-difluoropiperidin-1-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O/c12-11(13)1-3-15(4-2-11)10-5-9(8-16)6-14-7-10/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCYZDZLIARPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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